molecular formula C20H20BrNO5S B2908985 5-((4-bromophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1052612-15-3

5-((4-bromophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Cat. No. B2908985
M. Wt: 466.35
InChI Key: GODHHKGSQCRJPA-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with multiple functional groups. It contains a sulfonyl group attached to a bromophenyl group, a methoxy group, and a dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin ring structure. The presence of these functional groups suggests that it might have interesting chemical properties and reactivity.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the bromophenyl group might be introduced via a bromination reaction, and the methoxy group via an etherification reaction. The dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin ring could be formed via a cyclization reaction.



Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the bromophenyl group might undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution. The methoxy group might participate in ether cleavage reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined experimentally. Computational chemistry methods could also be used to predict some of these properties.


Safety And Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. For example, the presence of the bromine atom might make it hazardous to handle without appropriate safety precautions.


Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. For example, if it has interesting biological activity, it could be studied as a potential drug candidate.


Please note that this is a general analysis based on the structure of the compound and the types of functional groups it contains. The actual properties and behavior of the compound could vary. For specific information, experimental studies would be needed.


properties

IUPAC Name

12-(4-bromophenyl)sulfonyl-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO5S/c1-20-11-16(15-10-13(26-3)6-9-17(15)27-20)18(19(23)22(20)2)28(24,25)14-7-4-12(21)5-8-14/h4-10,16,18H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODHHKGSQCRJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)Br)C4=C(O2)C=CC(=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-bromophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

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